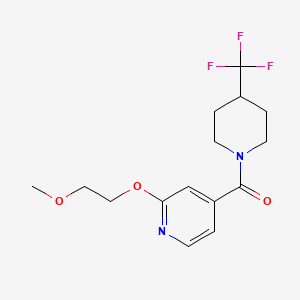
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone, also known as MPTM, is a small molecule compound that has been widely used in scientific research due to its unique chemical properties. MPTM is a potent inhibitor of the protein kinase C (PKC) family, which plays an essential role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. In
作用机制
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone inhibits PKC by binding to the catalytic domain of the enzyme, thereby preventing its activation. PKC activation requires the binding of two cofactors, calcium ions, and diacylglycerol (DAG). This compound binds to the DAG binding site of PKC, preventing its activation. This inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound inhibits cell growth and induces apoptosis. In diabetes, this compound improves insulin sensitivity and glucose uptake. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques, a hallmark of the disease.
实验室实验的优点和局限性
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has several advantages as a research tool. Firstly, it is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. Secondly, this compound is stable and can be easily synthesized, making it readily available for research. However, this compound also has some limitations. Firstly, it is not specific to a particular PKC isoform, which may lead to off-target effects. Secondly, this compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone research. Firstly, the development of more specific PKC inhibitors may help to overcome some of the limitations of this compound. Secondly, the use of this compound in combination with other drugs may enhance its therapeutic effects. Finally, the use of this compound in preclinical and clinical trials may help to establish its efficacy and safety as a potential therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of PKC that has been extensively studied in various scientific research studies. This compound has several advantages as a research tool, including its potency and stability. However, it also has some limitations, including its lack of specificity and poor solubility. Future research directions for this compound include the development of more specific PKC inhibitors, the use of this compound in combination with other drugs, and the evaluation of its efficacy and safety in preclinical and clinical trials.
合成方法
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methoxyethanol, pyridine-4-carboxylic acid, and 4-(trifluoromethyl)piperidine. The reaction is carried out under reflux conditions using a suitable solvent such as toluene or chloroform. The resulting product is then purified through column chromatography to obtain pure this compound.
科学研究应用
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has been used in various scientific research studies as a potent inhibitor of PKC. PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC dysregulation has been linked to various diseases, including cancer, diabetes, and Alzheimer's disease. Therefore, this compound has been studied extensively as a potential therapeutic agent for these diseases.
属性
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-22-8-9-23-13-10-11(2-5-19-13)14(21)20-6-3-12(4-7-20)15(16,17)18/h2,5,10,12H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVGKYMQCSAWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-{2-[(morpholin-4-yl)methyl]-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2782021.png)
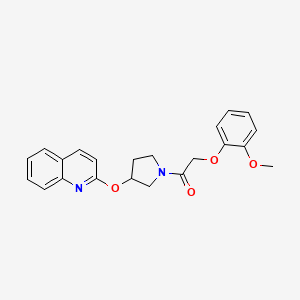
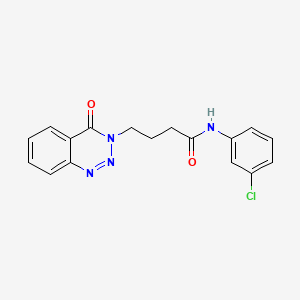
![N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2782025.png)
![methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2782030.png)
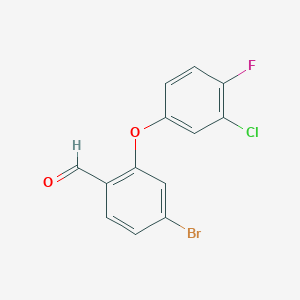
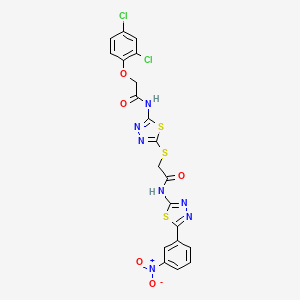
![N-[4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-methylsulfamoyl]phenyl]acetamide](/img/structure/B2782034.png)
![2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2782037.png)
![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine](/img/structure/B2782038.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2782041.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2782042.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide](/img/structure/B2782043.png)